2,4-Difluoro-3-formylbenzonitrile
Overview
Description
2,4-Difluoro-3-formylbenzonitrile is an organic compound with the molecular formula C8H3F2NO. It is characterized by the presence of two fluorine atoms, a formyl group, and a nitrile group attached to a benzene ring. This compound is used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-formylbenzonitrile typically involves the reaction of 2,4-difluorobenzonitrile with formylating agents. One common method includes the use of Vilsmeier-Haack reaction, where 2,4-difluorobenzonitrile reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,4-Difluoro-3-carboxybenzonitrile.
Reduction: 2,4-Difluoro-3-formylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-3-formylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes and labeling agents.
Medicine: Investigated for potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-formylbenzonitrile depends on its specific application. In chemical reactions, the formyl and nitrile groups are key functional groups that participate in various transformations. The fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzonitrile: Lacks the formyl group, making it less reactive in certain synthetic applications.
3,4-Difluoro-2-formylbenzonitrile: Similar structure but different positioning of the formyl group, leading to different reactivity and applications.
Uniqueness
2,4-Difluoro-3-formylbenzonitrile is unique due to the specific positioning of its functional groups, which allows for selective reactions and the synthesis of specialized compounds. Its dual fluorine atoms and formyl group make it particularly useful in the development of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2,4-difluoro-3-formylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO/c9-7-2-1-5(3-11)8(10)6(7)4-12/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONFDGCKTXJMSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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